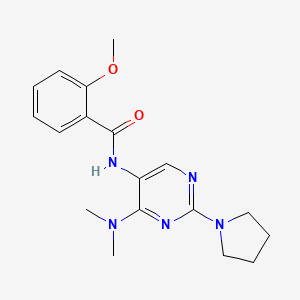

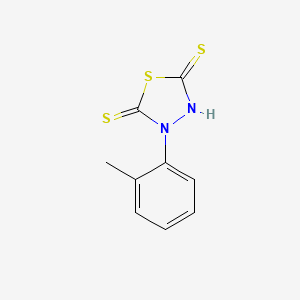

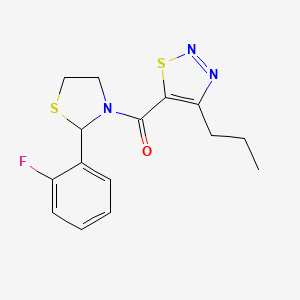

9-(2-((2,4-dichlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of xanthene-1,8-dione, a class of compounds known for their biological activities. Xanthene dione derivatives have been synthesized and studied for various properties, including antioxidant, antimicrobial, and antiproliferative activities . These compounds have shown significant potential as therapeutic agents due to their diverse biological activities.

Synthesis Analysis

The synthesis of xanthene-1,8-dione derivatives typically involves the reaction of dimedone with different aldehydes. An efficient one-pot, solvent-free synthesis method has been developed, which uses InCl3 or P2O5 as a catalyst . This method is advantageous due to its simplicity, high atom-economy, short reaction time, and low environmental impact. Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic approach could be applied.

Molecular Structure Analysis

The molecular structure of xanthene-1,8-dione derivatives is characterized by the presence of two tetramethylated xanthene rings. In one of the studied compounds, the xanthene rings adopt flattened boat conformations, which are arranged approximately parallel to each other and perpendicular to the plane of a pyridine ring . This arrangement may influence the compound's interaction with biological targets and its overall bioactivity.

Chemical Reactions Analysis

The chemical reactivity of xanthene-1,8-dione derivatives is not explicitly discussed in the provided papers. However, the presence of reactive sites such as hydroxy groups and the potential for substitution reactions suggest that these compounds could participate in various chemical reactions. The reactivity may also be influenced by the presence of substituents on the phenyl ring, as seen in the antioxidant activity of a derivative with hydroxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene-1,8-dione derivatives, such as solubility, melting point, and stability, are not directly provided in the abstracts. However, the crystal structure of a related compound has been determined, indicating that these compounds can form stable crystals with specific hydrogen bonding patterns . The photophysical properties, including UV-vis and fluorescence spectroscopy, have been investigated, suggesting that these compounds may have useful optical properties .

Relevant Case Studies

The provided papers do not include specific case studies, but they do report on the biological activities of synthesized xanthene-1,8-dione derivatives. For instance, one study found that these compounds exhibit varying degrees of antioxidant, antimicrobial, and antiproliferative activities, with certain derivatives showing strong potential as therapeutic agents . These findings underscore the importance of further research into the biological applications of xanthene-1,8-dione derivatives.

Applications De Recherche Scientifique

Synthetic Methodologies

The development of efficient synthesis methods for xanthene derivatives, including compounds similar to the one , has been a significant area of research. One study highlights an efficient one-pot, solvent-free synthesis method for 9-aryl/alkyl-octahydroxanthene-1,8-diones. This approach offers advantages such as simplicity, high atom economy, short reaction times, and low environmental impact, demonstrating the compound's relevance in green chemistry (Verma et al., 2011).

Photophysical Properties

The photophysical properties of xanthene derivatives are of great interest due to their potential applications in optical materials and sensors. The same study by Verma et al. (2011) investigates the optical behaviors of xanthenediones through UV–vis and fluorescence spectroscopy, indicating potential applications in the development of fluorescent materials and probes.

Crystal Structures

The crystal structures of xanthene derivatives provide insights into their chemical reactivity and potential applications in materials science. Shi et al. (2007) explored the synthesis and crystal structures of 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione, revealing the compounds' conformations and possible applications in designing materials with specific optical properties (Shi et al., 2007).

Antimicrobial Activity

Xanthene derivatives have been studied for their antimicrobial properties. Angajala et al. (2017) synthesized novel xanthene derivatives and evaluated their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Angajala et al., 2017).

Antinociceptive Activity

The antinociceptive (pain-relieving) properties of xanthene derivatives have also been explored. Llama et al. (1989) reported on the synthesis of 9-phenyl-oxy or 9-acyl-oxy derivatives of xanthene, showing potent antinociceptive activity, which could have implications for pain management research (Llama et al., 1989).

Orientations Futures

Propriétés

IUPAC Name |

9-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2O4/c1-29(2)12-21(33)27-24(14-29)36-25-15-30(3,4)13-22(34)28(25)26(27)19-7-5-6-8-23(19)35-16-17-9-10-18(31)11-20(17)32/h5-11,26H,12-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIUYCKSGDMAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OCC5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-((2,4-dichlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)